molecular formula C20H18N2O4S B2416459 (Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941916-67-2

(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2416459
CAS RN: 941916-67-2
M. Wt: 382.43
InChI Key: IZBCGAGBRVEIOV-MRCUWXFGSA-N
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Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were designed and synthesized by reacting 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with p-substituted benzaldehydes .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by FTIR and NMR (1H and 13C) .


Chemical Reactions Analysis

The Vilsmeier–Haack reaction of 2a-e, which yielded 2-Amino-4- (4’-aryl)-1, 3-thiazole-5-carboxaldehydes (4a-e) in the presence of sodium dodecyl sulphate (SDS), yielded intermediates 3a-e .

Scientific Research Applications

Scientific Research Applications of "(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate"

Green Synthesis Methodology

One study focused on a green synthesis approach, utilizing ionic liquid media to synthesize related thiazol-2(3H)-imine derivatives efficiently. This approach highlighted the use of a recyclable green solvent, offering a simplified work-up procedure without the need for further purification of the product. The research emphasized the importance of reaction parameters such as solvent type, temperature, and time, identifying optimal conditions for the synthesis process (Shahvelayati et al., 2017).

Antimicrobial Activity

Another study explored the synthesis of imino-4-methoxyphenol thiazole derived Schiff bases and their antimicrobial properties. The synthesized compounds were tested against specific bacterial and fungal species, showing moderate activity. Notably, the microbial growth inhibition by one of the compounds was significantly higher than the other, highlighting the potential for antimicrobial applications (Vinusha et al., 2015).

Benzothiazole Natural Products Synthesis

A study detailed the biomimetic oxidative route to synthesize benzothiazole cores of natural products, demonstrating the potential of these compounds in the field of natural product synthesis and their relevance in various biological contexts (Blunt et al., 2015).

Mechanism of Action

The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues. These designed compounds could be considered to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name

methyl 2-(4-methoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-4-11-22-16-10-7-14(19(24)26-3)12-17(16)27-20(22)21-18(23)13-5-8-15(25-2)9-6-13/h4-10,12H,1,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBCGAGBRVEIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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